2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid
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Overview
Description
2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with dimethylamine and formaldehyde. One common method is the Mannich reaction, where the pyrimidine ring undergoes a nucleophilic addition with dimethylamine and formaldehyde to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also participate in binding through ionic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid
- 2-[(Ethylamino)methyl]pyrimidine-5-carboxylic acid
- 2-[(Dimethylamino)methyl]pyridine-5-carboxylic acid
Uniqueness
2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, including drug design and materials science.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)5-7-9-3-6(4-10-7)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
QGSZMPSVQPLRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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